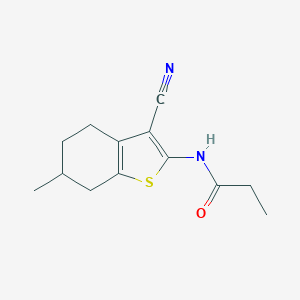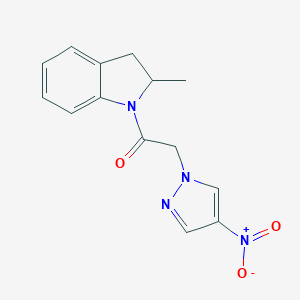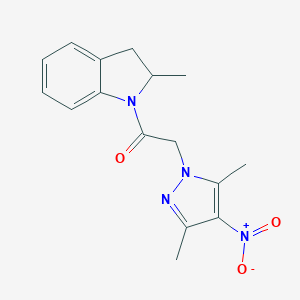![molecular formula C12H12N2O3S B214191 Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the thiophene carboxylate family and is known for its ability to modulate certain biological pathways.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is not fully understood. However, it is believed to function as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is involved in regulating cell growth and survival, and is frequently dysregulated in cancer cells. By inhibiting this pathway, Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has the potential to induce cell death in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate in lab experiments is its potential as a cancer therapy. Its ability to inhibit the PI3K/Akt/mTOR pathway makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory effects make it potentially useful in the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited availability. It is a relatively new compound, and as such, it may be difficult to obtain in large quantities.
Future Directions
There are several future directions for research on Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate. One area of research could be the development of new cancer therapies based on this compound. Further studies are needed to fully understand its mechanism of action and potential as a cancer therapy. Additionally, research could focus on the compound's anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate involves several steps. The starting material is 3-methyl-2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methyl cyanoacetate and cyclopropylamine to form the desired product. The reaction is typically carried out in anhydrous conditions and requires careful monitoring of temperature and reaction time.
Scientific Research Applications
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to modulate certain biological pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This makes it a potential candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate |
|---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
methyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-6-8(5-13)11(14-10(15)7-3-4-7)18-9(6)12(16)17-2/h7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
OTYNNOVQRLQJCY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214111.png)
![3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B214112.png)
![N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B214116.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214117.png)
![11-(2-furyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B214118.png)
![6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B214121.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214123.png)
![N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214126.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214127.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide](/img/structure/B214131.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B214132.png)